2-(4-bromo-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, methyl, and dichlorophenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and 2,5-dichloroaniline.
Formation of Intermediate: The 4-bromo-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2-methylphenoxy)acetyl chloride.
Final Product Formation: The intermediate is then reacted with 2,5-dichloroaniline in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various halogenated derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound could be used in the development of new materials with specific properties.
Industrial Chemistry: It may serve as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for 2-(4-bromo-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide
- 2-(4-bromo-2-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide
Uniqueness
2-(4-bromo-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide is unique due to the specific arrangement of bromine, methyl, and dichlorophenyl groups, which can influence its chemical reactivity, physical properties, and potential applications. Comparisons with similar compounds would highlight differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-9-6-10(16)2-5-14(9)21-8-15(20)19-13-7-11(17)3-4-12(13)18/h2-7H,8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTJFDUWVHYLNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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